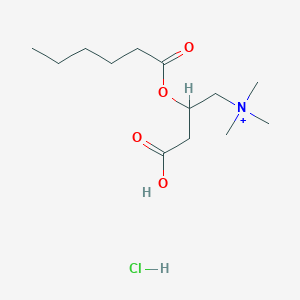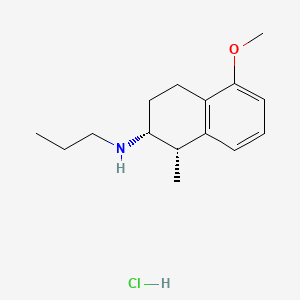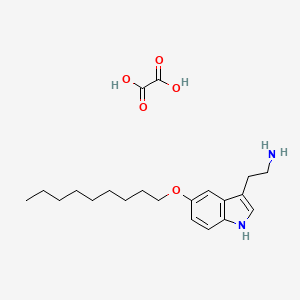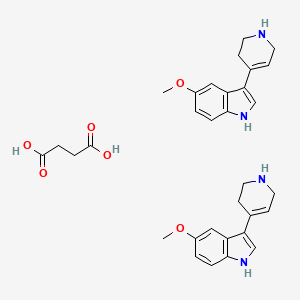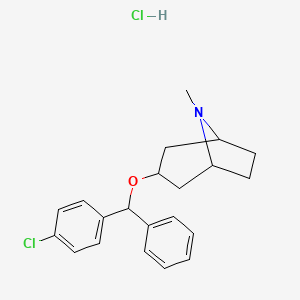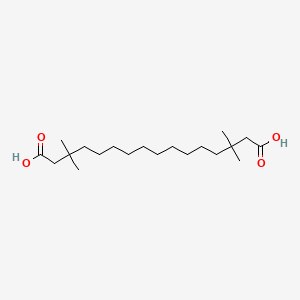
Medica 16
概要
説明
メディカ16: は、主に脂肪生成の代謝経路において重要な酵素であるATPクエン酸リアーゼを阻害する役割を持つ低分子阻害剤です。 この化合物は、肥満、高脂血症、インスリン抵抗性などの代謝性疾患の治療における潜在的な治療用途で注目を集めています .
科学的研究の応用
Medica 16 has a broad range of scientific research applications:
Chemistry: Used as a tool compound to study metabolic pathways and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, including obesity and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting metabolic pathways and as a reference compound in pharmacological studies
作用機序
メディカ16は、主にクエン酸からアセチルCoA(脂肪酸合成における重要な前駆体)への変換に関与する酵素であるATPクエン酸リアーゼを阻害することによって、その効果を発揮します。この酵素を阻害することにより、メディカ16は脂肪酸とトリグリセリドの合成を減らし、脂質蓄積を減らし、インスリン感受性を向上させます。 さらに、メディカ16は、グルコースと脂質の代謝に関与する受容体であるGPR40の選択的アゴニストとGPR120の部分的アゴニストとして作用します .
生化学分析
Biochemical Properties
Medica 16 plays a significant role in biochemical reactions. It acts as an ATP-citrate lyase inhibitor, which is crucial in the process of cholesterol synthesis . This interaction with ATP-citrate lyase is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It is known to reduce plasma triacylglycerol levels, which is beneficial in managing conditions like hyperlipidemia . Furthermore, it has been observed to have a positive impact on insulin resistance, making it a potential therapeutic agent for diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase, an enzyme crucial for the synthesis of acetyl-CoA, a key molecule in metabolism . By inhibiting this enzyme, this compound disrupts the production of acetyl-CoA, thereby reducing the synthesis of cholesterol and lowering plasma triacylglycerol levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with the enzyme ATP-citrate lyase, inhibiting its function and thereby disrupting the production of acetyl-CoA, a key intermediate in the synthesis of cholesterol .
準備方法
合成ルートと反応条件
メディカ16は、複数段階の有機合成プロセスによって合成できます。合成は通常、以下の手順を含みます。
コア構造の形成: 最初のステップは、一連の縮合反応と環化反応によってメディカ16のコア構造を構築することです。
官能基化: その後のステップは、化合物の生物活性に必要な官能基を導入することです。これには、水酸化、エステル化、およびその他の修飾が含まれる場合があります。
精製: 最終生成物は、再結晶、クロマトグラフィー、蒸留などの技術を使用して、所望の純度レベルに精製されます。
工業生産方法
メディカ16の工業生産には、ラボ合成プロセスをスケールアップすることが含まれます。これには、高収率と純度を確保するために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。効率と再現性を高めるために、連続フローリアクターと自動合成プラットフォームを使用する場合があります。
化学反応の分析
反応の種類
メディカ16は、以下を含むいくつかの種類の化学反応を起こします。
酸化: メディカ16は、酸化されてさまざまな酸化誘導体を生成する可能性があり、それらは異なる生物活性を持つ可能性があります。
還元: 還元反応は、メディカ16の官能基を修飾し、その活性を変化させる可能性があります。
置換: 置換反応は、新しい官能基を導入することができ、化合物の特性を強化または修飾します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境を含むさまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、置換反応はさまざまな官能基化された化合物を生成する可能性があります。
科学研究の応用
メディカ16は、科学研究に幅広い応用があります。
化学: 代謝経路と酵素阻害を研究するためのツール化合物として使用されます。
生物学: 細胞の代謝とインスリン感受性への影響について調査されています。
医学: 肥満や2型糖尿病などの代謝性疾患の潜在的な治療薬として探索されています。
類似化合物との比較
類似化合物
アトルバスタチン: コレステロール合成の別の阻害剤ですが、主にHMG-CoAレダクターゼを標的としています。
フィブラート: ペロキシソーム増殖剤活性化受容体を活性化してトリグリセリドレベルを低下させる化合物のクラスです。
チアゾリジンジオン: ペロキシソーム増殖剤活性化受容体ガンマを活性化することにより、インスリン感受性を向上させる化合物です。
メディカ16の独自性
メディカ16は、ATPクエン酸リアーゼと遊離脂肪酸受容体の両方を標的とする二重の作用機序でユニークです。 この二重の作用は、脂質蓄積を減らし、インスリン感受性を向上させる上で特に効果的であり、単一の経路のみを標的とする他の化合物に比べて潜在的な利点を提供します .
特性
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87272-20-6 | |
| Record name | Medica 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICA-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

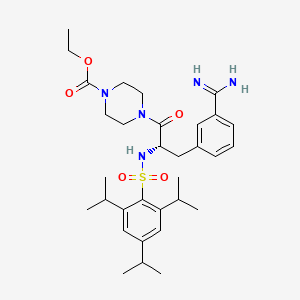
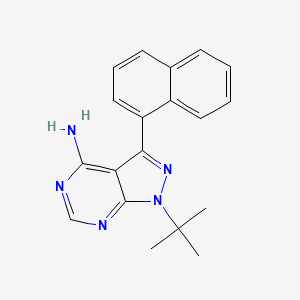
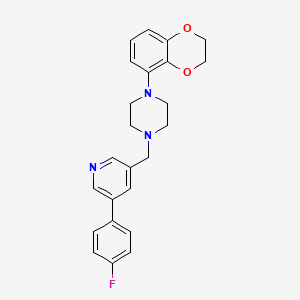
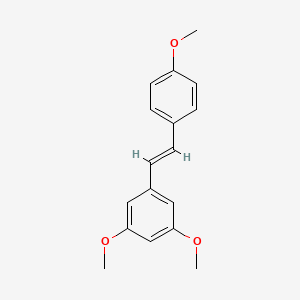
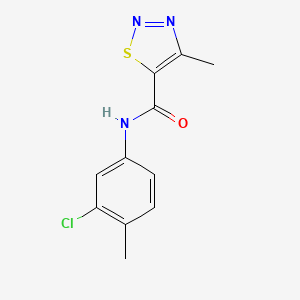
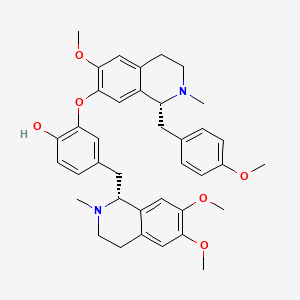
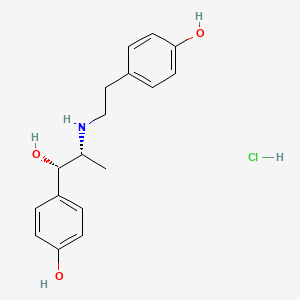
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)
